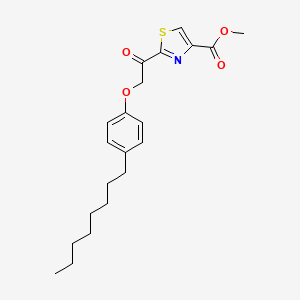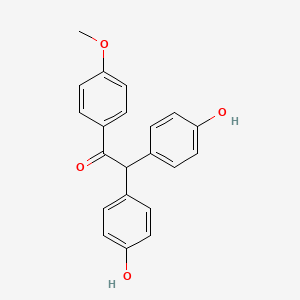
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 typically involves the incorporation of deuterium into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves replacing hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. These methods ensure the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: The compound is used in the production of deuterated solvents and other deuterated materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, leading to different biological effects compared to its non-deuterated counterpart. These effects are often studied to understand the compound’s potential therapeutic applications and to develop more effective drugs.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 include other deuterated analogs of pyrimidineacetic acid and related compounds used in scientific research.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research and industrial applications. Deuterium’s higher mass compared to hydrogen leads to different reaction kinetics and stability, making the compound valuable for various studies and applications.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |
Clave InChI |
AFGBRTKUTJQHIP-CYNCDMODSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N1CCCNC1=O |
SMILES canónico |
CC(C)C(C(=O)O)N1CCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)


![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)




![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)



![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
